LogP Differentiation: Calculated Lipophilicity of the 1-Ethyl Derivative Relative to the 1-Methyl Analogue
The 1-ethyl derivative (C₁₁H₁₀N₂O₄, MW 234.21) exhibits a calculated LogP of 1.45, reflecting the contribution of the N-ethyl substituent to overall lipophilicity . Although a directly measured LogP for the 1-methyl analogue (C₁₀H₈N₂O₄, MW 220.18) was not located in the retrieved primary sources, the 1-methyl compound possesses one fewer methylene unit, and class-level inference predicts a LogP reduction of approximately 0.3–0.5 log units relative to the 1-ethyl congener, consistent with the Hansch π contribution of a methylene group [1]. The 1-tert-butyl analogue (C₁₄H₁₆N₂O₄), by contrast, would be expected to exhibit a LogP substantially above 2.0, placing the 1-ethyl derivative in an intermediate lipophilicity window that balances aqueous solubility with membrane permeability [1]. This intermediate LogP position is relevant for researchers optimising oral bioavailability or cell permeability in kinase inhibitor programmes where excessive lipophilicity is associated with promiscuous off-target binding and metabolic instability.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.45 (calculated) |
| Comparator Or Baseline | 1-Methyl analogue: estimated LogP ≈ 1.0–1.15 (class-level inference; one fewer –CH₂–); 1-tert-Butyl analogue: estimated LogP > 2.0 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 vs. 1-methyl; ΔLogP ≈ −0.6 or more vs. 1-tert-butyl |
| Conditions | Calculated value from Chemsrc database; comparator values are class-level estimates based on Hansch π methodology [1] |
Why This Matters
The intermediate LogP of the 1-ethyl derivative positions it favourably for lead optimisation campaigns targeting balanced ADME profiles, where neither excessive hydrophilicity (limiting permeability) nor excessive lipophilicity (increasing off-target risk) is desirable.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. (Class-level reference for methylene π contribution.) View Source
